2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring and a boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the boronic acid derivative. Common synthetic routes include:
Boronic Acid Derivative Formation: The boronic acid derivative can be synthesized through the reaction of a suitable boronic acid precursor with a diol under acidic conditions.
Benzoxazine Formation: The benzoxazine ring is formed through the cyclization of an amine with a phenol and formaldehyde under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid derivative to its corresponding borate ester.
Reduction: Reduction reactions can reduce the benzoxazine ring to form a dihydrobenzoxazine derivative.
Substitution: Substitution reactions can replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Borate Esters: Formed through oxidation reactions.
Dihydrobenzoxazine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and amino acids, allowing it to interact with various biomolecules.
Pathways: The compound can modulate enzyme activities and signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic acid derivative but different aromatic ring.
Uniqueness: The uniqueness of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of the benzoxazine ring and the boronic acid derivative, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2377233-83-3 |
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Molecular Formula |
C15H20BNO4 |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H20BNO4/c1-9-13(18)17-11-8-10(6-7-12(11)19-9)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3,(H,17,18) |
InChI Key |
NCJQRPLCUOATGN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C |
Origin of Product |
United States |
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